molecular formula C23H21N5O4S B2888975 N-[(furan-2-yl)methyl]-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide CAS No. 1021218-20-1

N-[(furan-2-yl)methyl]-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide

Cat. No.: B2888975
CAS No.: 1021218-20-1
M. Wt: 463.51
InChI Key: PANPRMIJNSCLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(furan-2-yl)methyl]-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a heterocyclic derivative featuring:

  • A furan-2-ylmethyl group linked via an ethanediamide bridge.
  • A para-substituted phenyl ring bearing a 1,3,4-thiadiazole core.
  • The thiadiazole ring is further substituted with a methylamino group and a 4-methoxyphenyl moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-28(17-9-11-18(31-2)12-10-17)23-27-26-22(33-23)15-5-7-16(8-6-15)25-21(30)20(29)24-14-19-4-3-13-32-19/h3-13H,14H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPRMIJNSCLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-[(4-Methoxyphenyl)(Methyl)Amino]-1,3,4-Thiadiazol-2-Amine

  • Starting Material : 4-Methoxy-N-methylbenzenamine is converted to its corresponding hydrazide derivative by reaction with hydrazine hydrate.
  • Cyclization : The hydrazide reacts with ammonium thiocyanate in concentrated sulfuric acid at 0–5°C for 2 hours, followed by gradual warming to room temperature. This forms the 1,3,4-thiadiazole ring with an amine group at position 2.
  • Substitution : The amine at position 2 is then functionalized via nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the phenyl group.

Key Reaction Conditions :

  • Temperature: 0–25°C (cyclization)
  • Catalyst: Sulfuric acid
  • Yield: ~65–75% (based on analogous thiadiazole syntheses)

Functionalization of the Phenyl Group

The phenyl group at position 2 of the thiadiazole is introduced through cross-coupling reactions. A Suzuki-Miyaura coupling is often employed for this purpose:

Suzuki Coupling with 4-Bromophenylboronic Acid

  • Reagents : 5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-amine, 4-bromophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃
  • Conditions : Reflux in a 1:1 mixture of dioxane and water at 90°C for 12 hours.
  • Outcome : The bromine atom is replaced with the phenyl group, yielding 2-(4-aminophenyl)-5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazole.

Yield : ~70–80% (estimated from similar couplings).

Formation of the Ethanediamide Linker

The ethanediamide bridge is constructed via a two-step amidation process involving oxalyl chloride and furfurylamine.

Step 1: Reaction with Oxalyl Chloride

  • Reagents : 2-(4-aminophenyl)-5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazole, oxalyl chloride, dry dichloromethane.
  • Conditions : Stirred at 0°C for 1 hour, then at room temperature for 4 hours.
  • Product : N-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)oxalyl chloride.

Step 2: Amidation with Furfurylamine

  • Reagents : Oxalyl chloride intermediate, furfurylamine, triethylamine.
  • Conditions : Reaction in dry dichloromethane at 0°C for 2 hours, followed by warming to 25°C for 12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : ~60–70% (based on analogous amidation reactions).

Alternative Synthetic Routes

One-Pot Cyclization-Amidation

A solvent-free approach has been reported for similar compounds, where furfurylamine is directly reacted with pre-formed oxalamate esters at elevated temperatures (200–210°C). This method reduces purification steps but requires precise temperature control.

Yield : ~55–65%.

Optimization and Challenges

  • Catalyst Selection : Piperidine is often used as a catalyst in condensation steps to improve reaction efficiency.
  • Byproduct Formation : Competing reactions during thiadiazole synthesis may produce regioisomers, necessitating careful chromatographic separation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates but may complicate purification.

Data Summary of Key Methods

Step Reagents/Conditions Yield (%) Reference
Thiadiazole cyclization H₂SO₄, NH₄SCN, 0–25°C 65–75
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C 70–80
Oxalyl chloride reaction Oxalyl chloride, CH₂Cl₂, 0°C to 25°C 85–90
Final amidation Furfurylamine, Et₃N, CH₂Cl₂, 0°C to 25°C 60–70

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce amine derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The table below summarizes structurally related compounds, their functional groups, bioactivities, and synthetic approaches:

Compound Name Molecular Formula Key Functional Groups Reported Bioactivities Synthetic Approach Reference
Target Compound C₂₃H₂₃N₅O₄S Ethanediamide, thiadiazole, 4-methoxyphenyl, furan-methyl Inferred: Antimicrobial (based on thiadiazole derivatives) Likely involves thiadiazole cyclization and amide coupling
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine C₁₆H₁₂ClN₃S Thiadiazole, chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal Cyclization of thiourea and ketone derivatives
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide C₁₅H₁₆N₂O₃ Ethanediamide, furan-methyl, 4-methylbenzyl Not reported Amide coupling reactions
N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide C₁₉H₂₂FN₃O₆S Ethanediamide, oxazinan, sulfonyl, furan-methyl Not reported Multi-step synthesis with sulfonylation and amide formation
5-[(4-Substituted phenyl)-1,3,4-oxadiazol-2-yl] methanimines Varies Oxadiazole, methanimine, aryl groups Antifungal, antibacterial Condensation of oxadiazole amines with aldehydes

Pharmacological and Physicochemical Comparisons

  • Thiadiazole Derivatives: The target compound’s thiadiazole core aligns with compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, which exhibits insecticidal and fungicidal activities .
  • Ethanediamide Linkers : Analogues like N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide () share the ethanediamide bridge, which is associated with metabolic stability and hydrogen-bonding capacity. However, the absence of a thiadiazole ring in these compounds limits direct bioactivity comparisons .
  • Sulfonamide vs. Thiadiazole : Sulfonamide-containing thiadiazoles (e.g., ) often exhibit distinct pharmacokinetic profiles due to sulfonamide’s acidity, whereas the ethanediamide linker in the target may offer improved membrane permeability .

Biological Activity

N-[(furan-2-yl)methyl]-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N2O with a molecular weight of 260.33 g/mol . The compound features a furan ring and a thiadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Line Studies :
    • A study reported that derivatives of 1,3,4-thiadiazoles showed potent antiproliferative effects against human cancer cell lines such as HEPG2 (liver cancer), HELA (cervical cancer), and BGC823 (gastric cancer), with EC50 values ranging from 10.28 µg/mL to 10.79 µM .
    • Another investigation found that specific thiadiazole derivatives exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 (melanoma) cells .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often correlates with their structural features:

  • The presence of specific substituents on the phenyl rings significantly influences their cytotoxicity. For example, modifications at the C-5 position of the thiadiazole ring can enhance antitumor activity .

Antimicrobial Activity

In addition to anticancer properties, compounds like this compound have shown promising antimicrobial effects:

  • Antibacterial and Antifungal Properties :
    • Thiadiazole derivatives have been tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions exhibited enhanced antibacterial properties .
    • In vitro studies demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Data Summary

Activity Cell Line / Microorganism EC50 / IC50 (µg/mL) Reference
AnticancerHEPG210.28
AnticancerSK-MEL-24.27
AntimicrobialC. albicansMIC = 24–26
AntimicrobialA. nigerMIC = 32–42

Q & A

Q. Challenges :

  • Thiadiazole vs. oxadiazole formation : Competing cyclization pathways may arise if reaction conditions (e.g., dehydrating agents) are suboptimal ().
  • Regioselectivity in substitution : The 4-methoxyphenyl group on the thiadiazole may undergo demethylation under acidic conditions, requiring protective groups (e.g., Boc) .
    Solutions :
  • Use kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor thiadiazole formation .
  • Catalytic additives : Triethylamine or DMAP can enhance nucleophilic attack efficiency at the thiadiazole C-2 position .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiadiazole sulfur and furan oxygen are electron-rich, suggesting potential binding to metal ions or enzymes .
  • Molecular docking : Simulates interactions with biological targets (e.g., kinases or cytochrome P450). The methoxyphenyl group shows strong π-π stacking with aromatic residues in homology models .

Advanced: How do structural modifications (e.g., substituents on phenyl rings) affect bioactivity?

  • 4-Methoxyphenyl group : Enhances lipophilicity and membrane permeability (logP ~3.5), critical for CNS-targeted activity .
  • Chloro vs. fluoro substitutions : Chloro at the phenyl ring increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., in protease inhibition) .
  • Furan vs. thiophene : Furan’s lower electron density reduces metabolic oxidation, improving in vivo stability .

Advanced: What strategies resolve contradictions in biological data (e.g., IC₅₀ variability)?

  • Assay conditions : Variability in IC₅₀ (e.g., 10–50 µM in kinase assays) may stem from buffer pH (affecting protonation states) or reducing agents (e.g., DTT stabilizing thiols) .
  • Metabolic interference : Hepatic microsome studies (e.g., rat liver S9 fractions) identify metabolites (e.g., demethylated derivatives) that alter activity .
  • Orthogonal validation : Combine SPR (binding affinity) with cellular assays (e.g., apoptosis via flow cytometry) to confirm target engagement .

Advanced: How is stability under physiological conditions evaluated, and what degradation pathways dominate?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Thiadiazole ring cleavage at pH <3 or >10 .
    • Oxidative stress (H₂O₂) : Methoxyphenyl groups oxidize to quinones, detected via LC-MS .
  • Photodegradation : UV exposure (λ = 254 nm) causes furan ring opening, monitored by HPLC .
    Mitigation : Lyophilization in amber vials with antioxidants (e.g., BHT) improves shelf life .

Advanced: What crystallographic challenges arise, and how are they addressed?

  • Crystal packing issues : Bulky substituents (e.g., furan-methyl) disrupt lattice formation, leading to amorphous solids. Use crystallization additives (e.g., PEG 4000) to induce nucleation .
  • Twinned crystals : Common in thiadiazole derivatives; SHELXL’s TWIN command refines data with pseudo-merohedral twinning .

Advanced: How do solvent effects influence reaction mechanisms in multi-step syntheses?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions (e.g., thiadiazole formation) via dipole interactions .
  • Protic solvents (ethanol) : Favor proton transfer in amide coupling but may hydrolyze intermediates; a switch to DCM after cyclization improves yields .

Advanced: What in silico tools prioritize derivatives for SAR studies?

  • QSAR models : Train on datasets (e.g., IC₅₀ vs. substituent Hammett constants) to predict activity of novel analogs .
  • ADMET prediction : SwissADME or ADMETlab estimate bioavailability, CYP inhibition, and hERG liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.